di-tert-Butylchlorosilane
Description
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Structure
2D Structure
Properties
InChI |
InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJWJFNTJLFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422597 | |
| Record name | di-tert-Butylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56310-18-0 | |
| Record name | di-tert-Butylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Bulky Silyl Reagents in Contemporary Organic Synthesis
The utility of silyl (B83357) ethers as protecting groups for alcohols was not broadly recognized until the early 1970s; since then, they have become one of the most frequently used classes of protecting groups in organic synthesis. thieme-connect.deorganic-chemistry.org The popularity of silyl ethers stems from their ease of formation, their stability across a wide range of reaction conditions, and their selective removal under mild protocols. wikipedia.orgencyclopedia.pub
A key evolution in this area has been the development of sterically hindered silylating agents. The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom. thieme-connect.deorganic-chemistry.org As a general rule, bulkier substituents increase the stability of the silyl ether towards both acidic and basic hydrolysis, as well as towards various reagents and chromatographic purification. thieme-connect.de This principle allows for the fine-tuning of protecting group strategies, enabling chemists to selectively protect or deprotect specific hydroxyl groups within a complex molecule. The relative stability of common silyl ethers towards acid-catalyzed hydrolysis follows the approximate order: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). thieme-connect.dewikipedia.org
Di-tert-butylchlorosilane and its derivatives, such as di-tert-butyldichlorosilane (B93958), are prime examples of these bulky reagents. The two tert-butyl groups create significant steric hindrance around the silicon center, which imparts high stability to the resulting silyl ethers. thieme-connect.detudublin.ie This steric bulk is not only crucial for stability but is also exploited to control the regioselectivity and stereoselectivity of reactions. tudublin.ienih.gov For instance, while typical silylating agents selectively protect the least hindered hydroxyl group, the di-tert-butylsilyl group can be used to direct reactions in a way that is contrary to simple steric predictions, often by forming cyclic intermediates that dictate the reaction's outcome. tudublin.ie This level of control is indispensable in the total synthesis of complex natural products and other intricate molecular architectures. tudublin.ienih.govthieme-connect.de
Historical Development and Evolution of Di Tert Butylchlorosilane Research
Established Preparative Routes to this compound
The synthesis of this compound can be achieved through various methods, including the direct chlorination of a corresponding silane (B1218182) or the reaction of silicon halides with organometallic reagents.
Chlorination of Di-tert-butylsilane
One common method for preparing this compound is through the chlorination of di-tert-butylsilane. smolecule.comlookchem.comchemicalbook.com This process can be effectively carried out using carbon tetrachloride in the presence of a palladium chloride catalyst. smolecule.com Another approach involves the reaction of di-tert-butylsilane with chlorine. google.com
Synthesis via Dichlorosilane and Organolithium Reagents
A prevalent method for synthesizing di-tert-butylsilane, a precursor to the target compound, involves the reaction of dichlorosilane with tert-butyllithium. google.com While this method can provide good yields, the high reactivity and pyrophoric nature of tert-butyllithium pose significant handling risks, particularly on an industrial scale. google.com
Silicon Tetrachloride-Based Synthetic Approaches
This compound can also be prepared by treating silicon tetrachloride with tert-butyllithium (t-BuLi). lookchem.comchemicalbook.comtudublin.iesmolecule.com This method offers a direct route to the desired product.
Synthesis of Related Bulky Di-tert-Butylsilanes and Derivatives
The synthesis of this compound is intrinsically linked to the preparation of its precursors, namely di-tert-butylsilane and di-tert-butyldichlorosilane.
Preparation of Di-tert-butylsilane
Di-tert-butylsilane serves as a crucial starting material for producing various di-tert-butyl-functionalized silanes. researchgate.net A key industrial method for its synthesis involves the reaction of dichlorosilane with a Grignard reagent, specifically tert-butylmagnesium chloride, in the presence of a copper compound as a catalyst. google.com This approach is considered safer and more cost-effective for large-scale production compared to methods using tert-butyllithium. google.com The reaction is typically conducted in an ether solvent like tetrahydrofuran (B95107). google.com
| Reactants | Catalyst | Solvent | Product | Yield | Reference |
| Dichlorosilane, tert-butylmagnesium chloride | Copper bromide | Tetrahydrofuran | Di-tert-butylsilane | 64% | google.com |
Synthesis of Di-tert-butyldichlorosilane
Di-tert-butyldichlorosilane is another important intermediate. google.com It can be synthesized through the reaction of tert-butyltrichlorosilane (B97515) with tert-butyllithium. chemicalbook.com An alternative and convenient method is the chlorination of di-tert-butylsilane using carbon tetrachloride with a palladium chloride catalyst, which yields the product in 85% yield. chemicalbook.comchemicalbook.comresearchgate.net A modified Grignard-based method has also been developed, which aims to reduce production risks and energy consumption by using trichlorosilane (B8805176) instead of dichlorosilane and a palladium on carbon catalyst that can be recycled. google.com This process involves the reaction of magnesium with tert-butyl chloride in tetrahydrofuran to form the Grignard reagent, which then reacts with trichlorosilane. google.compatsnap.com
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Di-tert-butylsilane | CCl4, PdCl2 | Di-tert-butyldichlorosilane | 85% | chemicalbook.comchemicalbook.comresearchgate.net |
| Trichlorosilane, tert-butylmagnesium chloride | Palladium on carbon | Di-tert-butyldichlorosilane | High | google.com |
Formation of Di-tert-butylsilyl Bis(trifluoromethanesulfonate)
Di-tert-butylsilyl bis(trifluoromethanesulfonate), also known as DTBS ditriflate, is a versatile reagent in organic synthesis, particularly valued for its role as a protecting group for diols. chemicalbook.comereztech.comsigmaaldrich.com Its synthesis is commonly achieved through the reaction of this compound with trifluoromethanesulfonic acid. This preparation is followed by distillation, which yields the final product. chemicalbook.comthieme-connect.com The reaction provides a good yield, reported to be around 71%. chemicalbook.com
This reagent is a colorless to yellow liquid that is sensitive to moisture and reacts with hydroxylic solvents. thieme-connect.com It is effective in protecting 1,2-, 1,3-, and 1,4-diols under mild conditions, resulting in high yields of the corresponding dialkylsilylene derivatives. chemicalbook.com The reaction conditions typically involve the sequential addition of the ditriflate and triethylamine (B128534) to the substrate in a solvent like dimethylformamide (DMF), the choice of which is noted to be critical for the success of the reaction. chemicalbook.com
The utility of di-tert-butylsilyl bis(trifluoromethanesulfonate) extends to its use in the stereoselective synthesis of various complex molecules, including N-homoceramides and α-galactosyl ceramides. chemicalbook.comereztech.com It has also been employed as a promoter in Boekelheide-type reactions for synthesizing pyrrolidines and piperidines. sigmaaldrich.comresearchgate.net
Table 1: Physical and Chemical Properties of Di-tert-butylsilyl Bis(trifluoromethanesulfonate)
| Property | Value |
|---|---|
| CAS Number | 85272-31-7 ereztech.com |
| Molecular Formula | C₁₀H₁₈F₆O₆S₂Si scbt.com |
| Molecular Weight | 440.45 g/mol scbt.com |
| Appearance | Colorless to yellow liquid chemicalbook.comthieme-connect.com |
| Boiling Point | 73–75 °C at 0.35 mmHg chemicalbook.comsigmaaldrich.com |
| Density | 1.208 g/cm³ chemicalbook.com or 1.352 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index (n20/D) | 1.398 sigmaaldrich.com |
Challenges and Unsuccessful Direct Preparations of this compound Analogues
The synthesis of silyl ethers and related silane derivatives can present significant challenges, particularly when dealing with sterically hindered groups like di-tert-butyl substituents. uib.no Attempts at the direct preparation of certain this compound analogues have been met with failure, highlighting the synthetic hurdles involved.
In one documented attempt, the direct synthesis of a specific this compound analogue (78) was unsuccessful. uib.no Instead of the desired product, the reaction predominantly yielded an n-butylated side-product (79). uib.no This outcome underscores the difficulties in controlling reactivity and achieving the target structure in direct synthetic routes.
Further challenges are observed in the synthesis of related compounds. For instance, the synthesis of silyl ethers from certain precursors proved to be problematic due to competing reactions. Chlorination of the aromatic ring by reagents like trichloroisocyanuric acid (TCICA) occurred alongside the desired chlorination of the silane, leading to low yields of the target silyl ether. uib.no
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Di-tert-butylsilyl bis(trifluoromethanesulfonate) |
| Di-tert-butylsilyl ditriflate |
| Trifluoromethanesulfonic acid |
| Triethylamine |
| Dimethylformamide (DMF) |
| N-homoceramides |
| α-galactosyl ceramides |
| Pyrrolidines |
| Piperidines |
| Trichloroisocyanuric acid (TCICA) |
Mechanistic Investigations of Di Tert Butylchlorosilane Reactivity
Fundamental Reaction Pathways Involving Di-tert-Butylchlorosilane
The reactivity of this compound is fundamentally characterized by the chemistry of its silicon-chlorine and silicon-hydride bonds, heavily influenced by the significant steric presence of its two tert-butyl groups. These features dictate its reaction pathways, primarily in silylation, and enable unique applications in intramolecular cyclizations.
The primary reaction pathway for this compound is silylation, most commonly the formation of silyl (B83357) ethers with alcohols. The generally accepted mechanism for silylation with silyl chlorides involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center. This process is typically facilitated by a base, such as imidazole or pyridine, which activates the alcohol, making it a better nucleophile, and neutralizes the hydrochloric acid byproduct. chemeurope.com
The reactivity of silylating agents is significantly affected by the steric bulk of the substituents on the silicon atom. This compound is considered a sterically hindered reagent. This steric bulk reduces its reaction rates compared to less substituted chlorosilanes like trimethylsilyl (B98337) (TMS) chloride or tert-butyldimethylsilyl (TBS) chloride. smolecule.com For instance, the introduction of a 4,6-O-di-tert-butylsilylene (DTBS) group on a thioglucoside donor was found to be deactivating, making the donor less reactive than its benzoylated counterpart, partly by locking the molecule into a less reactive conformation. nih.gov This moderated reactivity, however, can be advantageous, allowing for greater selectivity in complex syntheses.
The reaction to form a di-tert-butylsilyl ether proceeds via a nucleophilic substitution at the silicon center, where the alcohol displaces the chloride leaving group. The presence of a base is crucial for the reaction to proceed efficiently. smolecule.com
The two bulky tert-butyl groups on the silicon atom of this compound are the primary determinants of its reaction selectivity. This significant steric hindrance dictates the trajectory of incoming nucleophiles, often shielding one face of a molecule or a specific functional group, thereby directing the reaction to a less hindered site. smolecule.comrsc.org This principle is a cornerstone of stereoselective and regioselective synthesis.
A prominent example of this steric control is observed in glycosylation reactions where a di-tert-butylsilylene (DTBS) group is used as a cyclic protecting group. The DTBS group, bridging two hydroxyl groups on a sugar ring, effectively blocks one face of the pyranose ring. This forces the incoming alcohol (glycosyl acceptor) to attack from the opposite, more accessible face, leading to high stereoselectivity. researchgate.net The steric effect of the DTBS group is often powerful enough to override other directing effects, such as neighboring group participation. researchgate.net
The steric bulk of the tert-butyl groups also influences the stability and conformational preferences of intermediates. In alkyllithium-initiated butadiene polymerization, it has been shown that bulky Lewis bases coordinated to the lithium cation sterically hinder 1,4-insertion, thereby favoring 1,2-selectivity. nih.gov Similarly, the conformational constraints imposed by the di-tert-butylsilyl group play a crucial role in directing the outcome of various organic transformations.
The di-tert-butylsilyl group can be employed as a temporary tether to facilitate intramolecular reactions, bringing two reactive functionalities into close proximity to promote cyclization. After the desired ring formation, the silyl tether can be removed.
One notable application is in controlling the stereoselectivity of intramolecular Diels-Alder reactions. By tethering a diene and a dienophile with a di-tert-butylsilyl ether linkage, the cyclization can be directed to proceed with a high degree of stereocontrol. The steric demands of the tert-butyl groups can favor a specific transition state, leading to the preferential formation of one stereoisomer. tudublin.ie
Di-tert-butylsilyl derivatives are also effective in radical cyclization reactions. For example, alkoxysilanes prepared from this compound can be used to generate five-membered rings through a 5-endo-trigonal radical cyclization from a selenide precursor. tudublin.ie Another sequence involves the treatment of a γ-iodoallylic alcohol first with sodium hydride and this compound to form the silyl ether, which then undergoes a UniMolecular Chain Transfer (UMCT) reaction under UV irradiation to afford a silicon iodide, effectively completing a cyclization. tudublin.ie Furthermore, di-tert-butylsilyl bis(trifluoromethanesulfonate) has been used as a promoter for the intramolecular cyclization to synthesize pyrrolidines and piperidines. sigmaaldrich.com
Stereochemical and Regiochemical Control Mediated by Di-tert-Butylsilyl Moieties
The pronounced steric bulk of the di-tert-butylsilyl group is a powerful tool for exerting precise control over the stereochemical and regiochemical outcomes of reactions. By forming cyclic di-tert-butylsilylene (DTBS) derivatives or through kinetically controlled reactions, this moiety can direct transformations with high selectivity.
The formation of a cyclic di-tert-butylsilylene (DTBS) acetal across two hydroxyl groups of a glycosyl donor is a highly effective strategy for controlling the stereochemistry of glycosidic bond formation. researchgate.net This approach conformationally restricts the sugar ring, and the bulky tert-butyl groups create a sterically biased environment around the anomeric center. researchgate.netjst.go.jp
This strategy has been particularly successful in achieving α-selective galactosylation. When a DTBS group bridges the O-4 and O-6 positions of a galactose donor, it rigidly holds the pyranose ring in a conformation that favors the formation of the α-glycoside. The bulky DTBS group effectively shields the β-face of the oxocarbenium ion intermediate, directing the nucleophilic attack of the acceptor alcohol to the α-face. researchgate.net This directing effect is remarkably strong and can overcome the β-directing influence of participating groups at the C-2 position. researchgate.net
The DTBS-directed strategy has been successfully applied to the synthesis of a wide variety of glycosidic linkages, including α-galactosides, β-mannosides, and β-arabinofuranosides, demonstrating its versatility in the construction of complex oligosaccharides. nih.govresearchgate.net
| Glycosyl Donor Type | DTBS Protection Site | Observed Stereoselectivity | Typical Product |
|---|---|---|---|
| Galactosyl donor | 4,6-O-DTBS | α-selective | α-Galactosides/Galactosaminides researchgate.net |
| Mannosyl donor | 4,6-O-DTBS | β-selective | β-Mannosides researchgate.net |
| Arabinofuranosyl donor | 3,5-O-DTBS | β-selective | β-Arabinofuranosides nih.govresearchgate.net |
| Glucuronic acid donor | - | β-selective | β-Glucuronides researchgate.net |
While typical silylation conditions favor the protection of the least sterically hindered hydroxyl group in a polyol, this compound can be used to achieve the opposite regioselectivity under specific conditions. tudublin.ie This is particularly useful for the selective protection of internal hydroxyl groups in the presence of primary ones.
A one-pot procedure for the regioselective silylation of the internal hydroxy group of a 1,2-alkanediol has been developed. The mechanism involves the initial formation of a cyclic silyl ether intermediate by reaction with the diol. Subsequent kinetically controlled ring cleavage, often by an organolithium reagent, occurs preferentially at the less sterically hindered oxygen atom, leaving the silyl group attached to the more hindered, internal oxygen. The selectivity of this ring-opening can be enhanced by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA). tudublin.ie
The protection of diols as cyclic di-tert-butylsilylene derivatives is also a common strategy, particularly for 1,3- and 1,4-diols. tudublin.ie Reagents like di-tert-butylsilyl bis(trifluoromethanesulfonate) are highly effective for the protection of a wide range of diols under mild conditions, forming stable cyclic silyl ethers. tudublin.iesigmaaldrich.com This protection strategy is integral to multi-step syntheses requiring the differentiation of multiple hydroxyl groups.
| Substrate (R-group of 1,2-alkanediol) | Reaction Conditions | Product (Silylation at internal OH) | Yield (%) |
|---|---|---|---|
| C4H9 | 1. n-BuLi 2. t-Bu2SiHCl 3. n-BuLi, TMEDA | Internal silyl ether | 78% tudublin.ie |
| c-C6H11 | Internal silyl ether | 93% tudublin.ie | |
| BnOCH2 | Internal silyl ether | 79% tudublin.ie | |
| C6H5 | Internal silyl ether | 87% tudublin.ie |
Silyl Ether Migration Studies
The di-tert-butylsilyl group, often derived from this compound, has been instrumental in controlling reaction stereoselectivity due to its unique migration capabilities. In the diastereoselective synthesis of cyclic polyols, the ability of silyl groups to stabilize carbocations at the β-position is a key factor tudublin.ie. Research has demonstrated that the di-tert-butylsilyl ether group can undergo regio- and stereoselective migration tudublin.ie. This process is typically initiated in the presence of lithium and 4,4'-di-t-butylbiphenyl (DBB). Following the migration, a cyclization occurs under basic conditions to form an allylsilane tudublin.ie.
The stereochemical outcome of subsequent reactions is heavily influenced by the bulky di-tert-butylsilyl group. For instance, epoxidation of the double bond in the resulting allylsilane happens primarily on the face opposite to the sterically demanding t-butyl groups tudublin.ie. Furthermore, ring-opening of the epoxide, induced by silica (SiO2), leads to a β-silyl cationic intermediate. This intermediate facilitates the stereoselective introduction of a hydroxyl group through neighboring-group participation, showcasing the profound directing effect of the migrated silyl group tudublin.ie.
Advanced Reaction Systems Employing this compound Derivatives
Transition-Metal-Catalyzed Silylation Reactions
Derivatives of this compound are valuable reagents in various transition-metal-catalyzed reactions, enabling the formation of silicon-containing compounds through diverse pathways.
One significant application is the hydrosilylation of alkynes. This compound has been used in the preparation of (E)-di-tert-butyl-(1-heptenyl)silanol through the hydrosilylation of 1-heptyne, a reaction catalyzed by hexachloroplatinic acid (H2PtCl6) tudublin.ie. Another key reaction is the rhodium-catalyzed Si-H insertion of carbenoids, which are formed from the decomposition of α-diazoesters. In a comparative study of various chlorosilanes, the bulky this compound was found to be the most reactive in this process tudublin.ie.
More recently, iridium- and nickel-based catalysts have been employed for the selective monoborylation of dihydrosilanes, such as di-tert-butylsilane (B1239941), using bis(pinacolato)diboron. This reaction yields hydrosilylboronates, which are novel silicon nucleophiles researchgate.net. The choice of catalyst was found to be crucial for the reaction's success, with certain iridium-based systems showing high efficiency. The steric bulk of the di-tert-butyl group on the silicon atom is considered necessary for achieving efficient Si-H monoborylation, as less hindered silanes tended to form oligosilanes through dehydrogenative homo-coupling researchgate.net.
Below is a table summarizing selected transition-metal-catalyzed reactions involving di-tert-butylsilane derivatives.
| Reaction Type | Substrate | Reagent | Catalyst | Product Type | Ref. |
| Hydrosilylation | 1-Heptyne | (t-Bu)2SiHCl | H2PtCl6 | (E)-Vinylsilanol | tudublin.ie |
| Si-H Insertion | α-Diazoester | (t-Bu)2SiHCl | Rhodium catalyst | α-Silyl ester | tudublin.ie |
| Monoborylation | Di-tert-butylsilane | Bis(pinacolato)diboron | Iridium or Nickel catalyst | Hydrosilylboronate | researchgate.net |
Silylene Precursor Chemistry
Di-tert-butylsilylene (t-Bu2Si:), a highly reactive intermediate, can be generated from various derivatives of di-tert-butylsilane. Although this compound is not typically a direct precursor, compounds synthesized from it or its dichloro analogue serve as effective sources. For instance, laser flash photolysis of hexa-tert-butylcyclotrisilane and 7,7-di-tert-butyl-7-silabicyclo[4.1.0]heptane has been used to generate di-tert-butylsilylene in solution, allowing for direct characterization of its reactivity researchgate.net.
A milder, more synthetically versatile method involves the metal-catalyzed transfer of di-tert-butylsilylene from a stable precursor, such as cyclohexene silacyclopropane, to another alkene nih.govacs.org. This transfer is effectively catalyzed by silver salts, like silver triflate (AgOTf), at temperatures as low as -27 °C acs.org. This method allows for the stereospecific and diastereoselective formation of complex silacyclopropanes from functionalized alkenes nih.govacs.org. The generated silacyclopropanes are valuable intermediates themselves, reacting in situ with various carbonyl compounds to form oxasilacyclopentanes nih.govacs.org.
The table below outlines key methods for the generation and reaction of di-tert-butylsilylene.
| Precursor | Generation Method | Catalyst | Key Intermediate | Subsequent Reaction | Product | Ref. |
| Hexa-tert-butylcyclotrisilane | Laser Flash Photolysis | None | Di-tert-butylsilylene | Dimerization | Tetra-tert-butyldisilene | researchgate.net |
| Cyclohexene silacyclopropane | Thermal or Metal-Catalyzed Transfer | AgOTf | Di-tert-butylsilylene | Reaction with alkenes | Silacyclopropanes | nih.govacs.org |
| Silacyclopropane (in situ) | Metal-Catalyzed Transfer | AgOTf | Silacyclopropane | Insertion into carbonyls | Oxasilacyclopentanes | nih.govacs.org |
Formation of Hydrosilylboronates and Dialkylhydrosilyl Anions
A significant advancement in silicon chemistry involves the synthesis of hydrosilylboronates through the selective monoborylation of dihydrosilane Si-H bonds researchgate.net. Using di-tert-butylsilane as a substrate and bis(pinacolato)diboron as the boron source, this reaction is catalyzed by iridium or nickel complexes to produce di-tert-butylhydrosilylboronate [(t-Bu)2HSi-B(pin)] tudublin.ieresearchgate.net. These hydrosilylboronates are notable for retaining a hydrogen atom on the silicon center, making them valuable precursors researchgate.net.
A crucial application of these newly synthesized silylboronates is their role as precursors to dialkylhydrosilyl anions. The reaction of (t-Bu)2HSi–B(pin) with methyllithium (MeLi) leads to the formation of the di-tert-butylhydrosilyl lithium anion, (t-Bu)2HSiLi researchgate.net. This species represents the first example of a dialkylhydrosilyl lithium compound, whose formation was confirmed by 29Si{1H} NMR spectroscopy tudublin.ieresearchgate.net. These silyl anions are potent silicon nucleophiles, opening new avenues for the formation of silicon-carbon and silicon-heteroatom bonds researchgate.net.
Applications of Di Tert Butylchlorosilane in Complex Organic Synthesis
Synthetic Transformations Facilitated by Di-tert-Butylsilyl Moieties
Beyond its passive role as a protecting group, the di-tert-butylsilyl moiety can actively influence the outcome of synthetic transformations. Its steric and electronic properties can control regioselectivity and stereoselectivity in subsequent reactions.
A review of available literature did not provide specific examples of the use of di-tert-butylchlorosilane in the total synthesis of deoxypillaromycinone. However, di-tert-butylsilyl ethers have been used to control stereoselectivity in the synthesis of other complex natural products. For instance, the di-tert-butylsilyl group can stabilize carbocations at the β-position, a property that has been exploited in the diastereoselective synthesis of cyclic polyols. tudublin.ie Furthermore, by linking dienes and dienophiles through a silaketal tether derived from a di-tert-butylsilyl group, the stereochemical course of intramolecular Diels-Alder reactions can be controlled with a high degree of precision. tudublin.ie
The chemical synthesis of RNA is a cornerstone of molecular biology and therapeutics, and it relies heavily on protecting group strategies. nih.gov To achieve the sequential coupling of ribonucleoside monomers in the correct 3'-to-5' direction using phosphoramidite (B1245037) chemistry, the 2'-hydroxyl group of the ribose sugar must be protected. wikipedia.org
This is a critical application for bulky silyl (B83357) ethers. While the most commonly used reagent for this purpose is tert-butyldimethylsilyl chloride (TBDMS-Cl), the underlying principle applies to related bulky silyl groups. umich.eduresearchgate.net The silyl group is installed on the 2'-hydroxyl, leaving the 5'-hydroxyl available for coupling reactions. Its steric bulk prevents reactions at the 2'-position and ensures the fidelity of the oligonucleotide chain assembly. nih.govresearchgate.net
In some cases, a divalent di-tert-butylsilanediyl group has been used to protect both the 3'- and 5'-hydroxyl groups of a nucleoside simultaneously, which can then be selectively removed to facilitate further transformations. utupub.fi After the full oligonucleotide is assembled, the silyl protecting groups are efficiently removed from all the 2'-positions, typically with a fluoride (B91410) reagent, to yield the final RNA product. umich.edu
Synthesis of Prodrugs and Chemotherapeutics
The strategic use of protecting groups is a cornerstone of modern pharmaceutical synthesis. This compound, and the corresponding di-tert-butylsilyl (DTBS) group, offer unique steric and electronic properties that can be exploited in the synthesis of complex, biologically active molecules, including prodrugs and chemotherapeutics. While direct, large-scale applications in marketed drugs are not extensively documented, its utility is demonstrated in the synthesis of specialized compounds for applications such as medical imaging.
A notable example is the synthesis of 3´-silylated thymidine (B127349) derivatives, which are precursors for the development of Positron Emission Tomography (PET) imaging agents. tudublin.ie PET is a powerful non-invasive diagnostic tool that allows for the visualization and quantification of metabolic processes in the body. Thymidine analogues are of particular interest as PET tracers because they can be used to measure DNA synthesis, a hallmark of proliferating cancer cells. nih.gov
In the synthesis of these specialized thymidine derivatives, the di-tert-butylsilyl group can be employed to protect specific hydroxyl groups on the sugar moiety of the nucleoside. This protection strategy allows for selective modification of other parts of the molecule, such as the introduction of a radiolabel like Carbon-11. nih.govumich.edu The bulky di-tert-butylsilyl group provides robust protection under various reaction conditions and can be selectively removed later in the synthetic sequence. The lithiated derivative of this compound has been specifically utilized in the synthesis of these 3´-silylated thymidine derivatives. tudublin.ie
Table 1: Compounds Related to the Synthesis of Silylated Thymidine Derivatives
| Compound Name | Role in Synthesis |
| This compound | Reagent for introducing the di-tert-butylsilyl protecting group. |
| Thymidine | Starting nucleoside for the synthesis of PET imaging agents. |
| 3´-Silylated Thymidine Derivative | Key intermediate where the hydroxyl group at the 3' position is protected by a di-tert-butylsilyl group. |
| [¹¹C]Thymidine | A radiolabeled thymidine analogue used as a PET tracer for imaging DNA synthesis. nih.govnih.gov |
Control of Intramolecular Diels-Alder Reactions and Other Cycloadditions
The intramolecular Diels-Alder (IMDA) reaction is a powerful and elegant method for the construction of complex polycyclic ring systems in a single step. The stereochemical outcome of this reaction is of paramount importance, and this compound plays a crucial role in controlling this selectivity. By forming a di-tert-butylsilyl ether, it can act as a temporary tether, linking the diene and dienophile components of the molecule. This geometric constraint significantly influences the transition state of the cycloaddition, leading to a high degree of stereocontrol.
This strategy involves the use of a silaketal tether, which is formed by reacting this compound with two hydroxyl groups, one on the diene and one on the dienophile. This brings the reactive partners into close proximity and pre-organizes them for the desired cyclization. The cyclization then proceeds in a "head-to-tail" manner, and the steric bulk of the di-tert-butylsilyl group can favor a specific, often endo, transition state. tudublin.ie This method provides a predictable and reliable way to construct complex cyclic architectures with defined stereochemistry. The thermal stability of the di-tert-butylsilyl group is an added advantage in these reactions. tudublin.ie
Beyond the IMDA reaction, the di-tert-butylsilylene (DTBS) group, derived from this compound, has been extensively used to direct the stereoselectivity of other cycloaddition reactions, most notably glycosylations. In the synthesis of complex carbohydrates, the formation of a specific stereoisomer at the anomeric center is a significant challenge. The DTBS group can be used as a cyclic protecting group, bridging two hydroxyl groups (e.g., at the C-4 and C-6 positions of a galactose derivative). researchgate.net This rigidifies the sugar ring and creates a specific steric environment around the anomeric carbon. This steric hindrance can effectively block one face of the molecule, forcing the incoming nucleophile (glycosyl acceptor) to attack from the opposite face, resulting in high stereoselectivity for the formation of a specific glycosidic bond (e.g., α-galactosylation). researchgate.net
Table 2: Key Concepts in this compound Controlled Cycloadditions
| Term | Description |
| Intramolecular Diels-Alder (IMDA) Reaction | A cycloaddition reaction between a diene and a dienophile that are part of the same molecule, leading to the formation of a bicyclic system. |
| Silaketal Tether | A temporary bridge containing a silicon atom, formed from this compound, that links the diene and dienophile to control the stereochemical outcome of an IMDA reaction. tudublin.ie |
| Di-tert-butylsilylene (DTBS) Group | A cyclic protecting group derived from this compound that can control the stereoselectivity of reactions like glycosylations by inducing conformational rigidity. researchgate.net |
| Stereoselectivity | The preferential formation of one stereoisomer over another in a chemical reaction. |
Spectroscopic Characterization and Computational Studies of Di Tert Butylchlorosilane and Its Derivatives
Spectroscopic Analysis in Structural Elucidation
Spectroscopic techniques are indispensable for the structural determination and characterization of organosilane compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools used to define the connectivity, conformation, and identity of di-tert-butylchlorosilane and its derivatives.
NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment within a molecule. For di-tert-butylsilyl compounds, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
The ¹H NMR spectrum of a related compound, di-tert-butyldichlorosilane (B93958), shows a characteristic singlet for the protons of the tert-butyl groups, indicating their chemical equivalence. chemicalbook.com The ¹³C NMR spectrum provides signals for both the quaternary and methyl carbons of the tert-butyl groups. spectrabase.com The chemical shifts are influenced by the electronegativity of the substituents on the silicon atom and the steric environment.
The tert-butyl group itself can serve as a sensitive probe in NMR studies of larger systems. nih.gov Due to the three chemically identical methyl groups, the tert-butyl moiety yields exceptionally narrow and intense NMR signals, even when attached to large proteins or complexes, provided that rapid internal motion is maintained. nih.gov This property allows for the study of macromolecular assemblies where traditional NMR signals might be too broad to observe. nih.gov For instance, attaching a di-tert-butylsilyl group to a biomolecule can facilitate the analysis of complex formation and dynamics.
Solid-state NMR spectroscopy, combined with quantum chemical calculations, has been used to study the structure and dynamics of hybrid siloxane networks. researchgate.net Techniques such as dipolar dephasing and spin diffusion experiments can confirm the existence of nano-heterogeneous systems and determine the size of different domains within a material. researchgate.net
Interactive Table: NMR Data for Di-tert-butyldichlorosilane in CDCl₃ Users can filter and sort the data by nucleus, chemical shift, and multiplicity.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~1.1 | Singlet |
| ¹³C | ~22.5 | Quartet (C(CH₃)₃) |
| ¹³C | ~27.0 | Singlet (C(CH₃)₃) |
| Note: Data is representative for di-tert-butyldichlorosilane, a closely related compound, based on typical chemical shifts for tert-butylsilyl moieties. chemicalbook.comspectrabase.com |
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the identification and characterization of volatile derivatives of this compound. Cyclic di-tert-butylsilylene (DTBS) derivatives are stable and suitable for GC-MS analysis of bifunctional compounds like diols and hydroxy acids. rsc.orgrsc.org
The electron impact (EI) mass spectra of di-tert-butylsilyl derivatives are often characterized by specific and predictable fragmentation patterns. A preponderant fragmentation pathway involves the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. researchgate.net This results in an abundant ion at [M-57]⁺, which is often the base peak or a very prominent peak in the spectrum and is highly useful for determining the molecular weight of the original derivatized molecule. rsc.orgresearchgate.net While the mass spectra can be less distinctive for isomers, the fragmentation of silicon-alkyl bonds is a dominant feature. rsc.orgrsc.org
The stability of these derivatives under various liquid chromatography (LC) conditions also makes them suitable for LC-MS analysis, facilitating the study of more complex, less volatile compounds. researchgate.net
Interactive Table: Characteristic Mass Spectrometry Fragments for Di-tert-butylsilyl Derivatives Users can sort the data by m/z value or ion description.
| Ion | Description | Typical Relative Abundance |
| [M]⁺ | Molecular Ion | Variable, often low |
| [M-57]⁺ | Loss of a tert-butyl radical | High, often base peak |
| m/z 199 | Ph₂SiOH (for TBDPS derivatives) | Abundant |
| Data is based on fragmentation patterns of tert-butyldiphenylsilyl (TBDPS) and di-tert-butylsilylene (DTBS) derivatives. rsc.orgresearchgate.net |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides critical insights into the molecular structure, energetics, and reactivity of this compound and its derivatives, complementing experimental findings.
Molecular mechanics (MM) and gas-phase electron diffraction (ED) are powerful methods for determining the precise geometrical structures of molecules. These techniques have been applied to sterically crowded organosilanes, such as the closely related tri-tert-butylsilane, to understand how steric hindrance affects bond lengths and angles. umich.edu
In these congested molecules, significant steric strain leads to distortions from ideal geometries. For example, in tri-tert-butylsilane, the Si-C bond length was determined to be 1.934 Å and the C-C bond length was 1.548 Å. umich.edu The steric repulsion between the bulky tert-butyl groups forces the L-HSiC angle to compress to approximately 105.3°, a significant deviation from the ideal tetrahedral angle. umich.edu Molecular mechanics calculations are used in conjunction with electron diffraction data to construct a model force field, which helps in calculating amplitudes of vibration and refining the structural parameters. umich.edu These studies show that while silyl (B83357) compounds like tri-tert-butylsilane are highly strained, the strain is somewhat less than in their carbon analogs due to the longer Si-C bonds providing more clearance between the bulky groups. umich.edu
Interactive Table: Geometrical Parameters of Tri-tert-butylsilane from Electron Diffraction Users can sort the data by parameter, value, or method.
| Parameter | Value | Method |
| r(Si-C) | 1.934 (6) Å | Electron Diffraction |
| r(C-C) | 1.548 (3) Å | Electron Diffraction |
| r(C-H) | 1.121 (9) Å | Electron Diffraction |
| ∠HSiC | 105.3 (1.3)° | Electron Diffraction |
| ∠SiCC | 111.5 (0.5)° | Electron Diffraction |
| Data for the structural analog tri-tert-butylsilane. umich.edu |
Quantum chemical calculations are a fundamental tool for analyzing reaction mechanisms, predicting unknown reactions, and designing new catalysts in synthetic chemistry. rsc.orgresearchgate.net These computational methods can estimate the pathways of chemical reactions, including the energies of transition states and associated equilibria. rsc.orgresearchgate.net
For reactions involving this compound, such as silylation or hydrosilylation, quantum chemical calculations can be used to map out the potential energy surface. This allows researchers to identify the lowest energy pathway, understand the role of catalysts, and predict the stereochemical outcome of a reaction. By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete energy landscape can be constructed. This theoretical framework helps in rationalizing experimental observations and guiding the development of new synthetic methodologies without the need for extensive, time-consuming experimental investigations. rsc.orgresearchgate.net
Nonequilibrium molecular dynamics (NEMD) is a computational simulation technique used to study the behavior of systems that are not in thermodynamic equilibrium. mdpi.com This approach is valuable for investigating the transport properties and macroscopic dynamical behaviors of liquid mixtures, such as those containing this compound or its derivatives. mdpi.com
D-NEMD provides a theoretical framework to compute time-dependent macroscopic behaviors by averaging over a large number of non-equilibrium trajectories. mdpi.com This can be used to study how a mixture responds to external perturbations, such as thermal gradients (to calculate thermal conductivity) or shear flow. mdpi.com For example, simulations could model the phase behavior of a di-tert-butylsilyl compound in a binary mixture near its critical point, providing insights into miscibility and phase separation under different conditions. researchgate.net These simulations are crucial for understanding and predicting the behavior of these compounds in practical applications, such as in reaction media or as functional materials.
Advanced Organosilicon Chemistry and Material Science Involving Di Tert Butylchlorosilane Derivatives
Applications in Silicone Polymer Synthesis and Material Science
The distinct properties of the di-tert-butylsilyl group are leveraged in the synthesis and modification of silicone-based polymers and materials, contributing to the development of materials with enhanced characteristics.
Precursors for Silicon-Containing Polymer Production
Di-tert-butylchlorosilane and its derivatives, such as di-tert-butyldichlorosilane (B93958), are valuable precursors in the synthesis of specialized silicone polymers. While traditional silicone polymers are often produced through the hydrolysis of dichlorodimethylsilane, the incorporation of bulky di-tert-butylsilyl units can significantly alter the properties of the resulting polymer. For instance, di-tert-butyldichlorosilane is utilized as a raw material for producing silicone oils, silicone rubbers, and silicone varnishes. The steric hindrance provided by the di-tert-butyl groups can influence the polymer's architecture, leading to materials with modified flexibility, thermal stability, and chemical resistance.
The synthesis of block copolymers containing silicon-arylacetylene units has also been explored, where dichlorodimethylsilane is a key reagent. While not a direct application of this compound, this highlights the role of dichlorosilanes in creating high-performance resins. The substitution of methyl groups with tert-butyl groups would be expected to further enhance the thermal stability and processability of such polymers.
Surface Modification for Enhanced Material Properties
The reaction of chlorosilanes with hydroxyl groups on the surface of various materials is a well-established method for surface modification. This compound, with its reactive Si-Cl bond, can be employed to render surfaces hydrophobic. This is due to the covalent attachment of the nonpolar di-tert-butylsilyl groups to the surface, which reduces the surface energy and its affinity for water.
This hydrophobization is critical for a variety of applications, such as creating water-repellent coatings on glass, ceramics, and other inorganic materials. The bulky nature of the di-tert-butylsilyl group can create a more effective hydrophobic barrier compared to smaller alkylsilyl groups. For instance, modifying the surface of silica particles with organosilanes can transform them from hydrophilic to hydrophobic, which is crucial for their application as additives in polymers and coatings. While specific studies detailing the use of this compound for this purpose are not abundant in the readily available literature, the general principles of chlorosilane surface modification strongly suggest its utility in this area. The enhanced hydrophobicity can lead to improved moisture resistance, anti-fouling properties, and better dispersion of inorganic fillers in organic polymer matrices.
Role in Catalysis Research and Development
While this compound itself is not typically a direct catalyst, its derivatives play a crucial role in modern catalysis, primarily by serving as protecting groups that influence the stereochemical outcome of reactions or by being integral components of catalyst ligands.
The di-tert-butylsilylene group, derived from this compound, can be used as a protecting group for diols. This protection strategy can influence the reactivity and selectivity in catalytic glycosylation reactions. By locking the conformation of a glycosyl donor, the di-tert-butylsilylene group can direct the stereochemical outcome of the glycosylation, favoring the formation of a specific isomer. This level of control is highly valuable in the synthesis of complex carbohydrates and glycoconjugates.
Furthermore, di-tert-butylsilyl ethers can be involved in catalytic processes where their stability and selective removal are key. For example, the di-tert-butylsilyl group is known for its stability under certain acidic conditions, allowing for selective deprotection of other silyl (B83357) ethers in its presence. This orthogonality is a powerful tool in multi-step organic synthesis.
In the realm of organometallic catalysis, while direct catalytic applications of this compound are not prominent, the steric bulk of the di-tert-butylsilyl group is a desirable feature in ligand design. Bulky ligands can enhance the stability and selectivity of metal catalysts. Although specific examples of ligands directly synthesized from this compound for catalytic applications are not extensively documented in the provided search results, the principles of ligand design suggest its potential in this area.
Synthesis of Novel Organosilicon Scaffolds and Heterocycles
The unique steric and electronic properties of the di-tert-butylsilyl moiety make this compound a valuable starting material for the synthesis of novel organosilicon frameworks and heterocyclic systems.
Silylhydrazines and Related N-Silylated Systems
The synthesis of silylhydrazines is an important area of organosilicon chemistry, as these compounds are precursors to various nitrogen-containing species. While the direct reaction of this compound with hydrazine to form N,N'-bis(di-tert-butylsilyl)hydrazine is not explicitly detailed in the available literature, the general reactivity of chlorosilanes with amines suggests this possibility.
A related and well-documented area is the synthesis of N-tert-butyldimethylsilylhydrazones from 1,2-bis(tert-butyldimethylsilyl)hydrazine (BTBSH). enamine.net BTBSH is a stable hydrazine derivative that finds extensive use in organic synthesis, for example, as an intermediate in modified Wolff-Kishner reductions. enamine.net Although this involves a different silylating agent, it highlights the utility of silylated hydrazines in synthetic chemistry. The synthesis of a di-tert-butylsilyl analog would likely offer different steric and electronic properties, potentially leading to novel reactivity. The preparation of such compounds would involve the reaction of a suitable hydrazine derivative with this compound.
Stannasiloxanes and Other Group 14 Organometallic Compounds
The reaction of organochlorosilanes with organotin compounds, such as organotin oxides or hydroxides, can lead to the formation of stannasiloxanes, which contain a Si-O-Sn linkage. These compounds are of interest in materials science and as single-source precursors for mixed metal oxides.
The synthesis of stannasiloxanes from this compound would involve the reaction with a suitable organotin precursor. For example, the reaction with a diorganotin oxide (R2SnO) could potentially yield a distannasiloxane. The bulky di-tert-butyl groups on the silicon atom would be expected to influence the structure and reactivity of the resulting stannasiloxane, potentially leading to novel molecular architectures and material properties. While specific examples of stannasiloxanes derived from this compound are not readily found in the provided search results, the fundamental principles of organometallic chemistry support the feasibility of such syntheses.
The broader field of Group 14 organometallic chemistry involves the synthesis and study of compounds containing elements such as silicon, germanium, tin, and lead. This compound serves as a key building block for introducing the sterically demanding di-tert-butylsilyl group into more complex organometallic structures, enabling the exploration of new bonding arrangements and reactivity patterns within this class of compounds.
Formation of Silicon-Pnictogen Multiple Bonds
The formation of stable compounds containing silicon-pnictogen multiple bonds, such as phosphasilenes (Si=P) and arsasilenes (Si=As), represents a significant area of research in main group chemistry. These species challenge the classical double bond rule and offer unique electronic structures and reactivity. The stabilization of such bonds often requires sterically demanding substituents on both the silicon and pnictogen atoms to prevent oligomerization and decomposition.
Analytical Derivatization Strategies Utilizing Di-tert-Butylsilyl Moieties
The derivatization of polar analytes is a crucial step in enhancing their volatility and thermal stability for chromatographic analysis, particularly gas chromatography (GC). Silylation, the introduction of a silyl group, is a widely employed technique for this purpose. The use of di-tert-butylsilyl moieties offers specific advantages due to the steric bulk of the tert-butyl groups.
Derivatization for Chromatographic Analysis
In gas chromatography, the derivatization of polar functional groups such as hydroxyls, carboxyls, and amines is often necessary to improve chromatographic performance and enable analysis of otherwise non-volatile compounds. Di-tert-butylsilyl derivatives can be advantageous in this context due to their increased stability compared to smaller silylating agents like trimethylsilyl (B98337) (TMS) ethers.
The bulky di-tert-butylsilyl group can effectively shield the derivatized functional group, leading to enhanced hydrolytic stability. This increased stability is beneficial during sample preparation and analysis, preventing the degradation of the derivative and ensuring more reliable and reproducible results. While tert-butyldimethylsilyl (TBDMS) derivatives are more commonly used and are known to be more stable than TMS derivatives, the even greater steric hindrance provided by two tert-butyl groups can offer further protection in specific applications. sigmaaldrich.comsigmaaldrich.com
The introduction of a di-tert-butylsilyl group significantly increases the molecular weight of the analyte, which can lead to longer retention times in GC analysis. However, this can also be advantageous for separating complex mixtures, as it can shift peaks away from solvent fronts or other interfering substances. The fragmentation patterns of di-tert-butylsilyl derivatives in mass spectrometry (MS) can also provide valuable structural information, often showing characteristic losses of tert-butyl groups (M-57).
| Analyte Type | Derivatizing Agent | Key Advantages of Di-tert-butylsilyl Group |
| Alcohols, Phenols | This compound | Increased hydrolytic stability, steric protection of the functional group. |
| Carboxylic Acids | This compound | Enhanced thermal stability, improved peak shape in GC. |
| Amines | This compound | Reduced polarity, allowing for analysis by GC. |
Precursors for Radiolabeling and Molecular Imaging (e.g., [18F]Fluorination)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 ([18F]). The development of efficient methods for introducing [18F] into biomolecules is a critical area of radiopharmaceutical chemistry. Silicon-based fluorination strategies have emerged as a promising approach, and di-tert-butylsilyl moieties play a key role in this context.
The high affinity of silicon for fluoride (B91410) is exploited in the radiofluorination of organosilane precursors. Di-tert-butyl-substituted silyl ethers have been investigated as precursors for [18F]-radiolabeling. The general strategy involves the nucleophilic substitution of a leaving group on the silicon atom with [18F]fluoride. The bulky di-tert-butyl groups are thought to enhance the stability of the precursor and influence the reactivity and selectivity of the fluorination reaction.
An example of this approach is the synthesis of [18F]SiFA-OTz (3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy)-1,2,4,5-tetrazine), a radiolabeling agent for bioorthogonal chemistry. This compound is synthesized from a corresponding this compound precursor. The di-tert-butylsilyl group in this system facilitates efficient [18F]-labeling.
Research has also explored the use of resin-supported di-tert-butylarylsilanes as precursors for the automated synthesis of [18F]-labeled bioconjugates. Anchoring the precursor to a solid support simplifies the purification process, as the desired [18F]fluorosilane can be cleaved and eluted while unreacted starting materials and byproducts remain on the resin.
| Precursor Type | Radiolabeling Method | Role of Di-tert-butylsilyl Moiety | Radiochemical Yield (RCY) |
| Di-tert-butylarylsilane | Nucleophilic [18F]fluorination | Stabilizes precursor, facilitates fluoride capture | Up to 78% for [18F]SiFA-OTz |
| Resin-supported imidazole-di-tert-butyl-arylsilane | Solid-phase [18F]fluorination | Enables simplified purification and automation | Reported at 24% in initial studies |
Future Research Directions and Challenges in Di Tert Butylchlorosilane Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of di-tert-butylchlorosilane and related dichlorosilanes often relies on methods like Grignard reactions followed by catalytic chlorination. google.com While effective, these routes can present challenges related to production risks, energy consumption, and the use of hazardous reagents. google.com Future research is increasingly focused on developing greener, more sustainable synthetic pathways that align with the principles of green chemistry. researchgate.netyoutube.com
Key goals in this area include:
Waste Minimization: Designing syntheses that reduce or eliminate the generation of hazardous byproducts, such as ammonium salt waste, which is common in traditional aminosilane synthesis. rsc.org
Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems can significantly improve atom economy and reduce waste. researchgate.net Research into novel catalysts for Si-N dehydrocoupling, for instance, offers a sustainable alternative to methods using corrosive chlorosilanes. rsc.org
Renewable Feedstocks: Exploring the use of renewable resources as starting materials for organosilicon compounds is a long-term goal for the field. researchgate.net
Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with more environmentally benign alternatives, such as dichloromethane, is a critical step towards safer industrial production. google.com
A promising approach involves modifying existing protocols, for example, by changing the substrate from dichlorosilane (B8785471) to trichlorosilane (B8805176), which simplifies handling by using a liquid instead of a gas and reduces energy consumption. google.com Furthermore, developing recyclable catalysts, such as palladium on carbon, enhances the cost-effectiveness and sustainability of the synthesis. google.com The overarching aim is to create synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally responsible. youtube.comrsc.org
Exploration of Novel Reactivity Modes and Synthetic Transformations
While this compound is well-known for its role in forming robust silyl (B83357) ethers, its synthetic utility extends far beyond simple protection chemistry. The di-tert-butylsilyl group can act as a versatile control element in a variety of chemical transformations. tudublin.ie Future research will likely focus on uncovering and harnessing new modes of reactivity.
Current and Emerging Applications:
| Reactivity Mode | Description | Synthetic Application |
| Intramolecular Hydrogen Transfer | Di-tert-butyloxysilanes, prepared from the corresponding alcohol and this compound, are effective intramolecular hydrogen transfer agents. alfa-chemistry.com | Unimolecular chain transfer reactions for the reduction of alkenes. alfa-chemistry.com |
| Radical Cyclizations | The di-tert-butylsilyl group can be used to tether reactants, facilitating intramolecular radical cyclizations to form cyclic compounds. tudublin.ie | Formation of five-membered rings from selenide precursors. tudublin.ie |
| Stereo- and Regiocontrol | The steric bulk of the di-tert-butylsilyl group can direct the outcome of reactions, controlling both regioselectivity and stereoselectivity. tudublin.ie | Diastereoselective synthesis of cyclic polyols and control of intramolecular Diels-Alder reactions. tudublin.ie |
| Cation Stabilization | Silyl groups are known to stabilize carbocations at the β-position, influencing reaction pathways. tudublin.ie | Exploited in the regio- and stereoselective migration of the silyl group to form allylsilanes. tudublin.ie |
Future exploration in this domain could involve investigating the role of this compound and its derivatives in photoredox catalysis, asymmetric synthesis, and the activation of otherwise inert chemical bonds. The unique steric hindrance of the di-tert-butylsilyl moiety could be exploited to develop novel catalysts or ligands that impart high levels of selectivity in complex chemical reactions.
Expansion of Protecting Group Utility in Emerging Synthetic Disciplines
Silyl ethers are among the most widely used protecting groups for alcohols in modern organic synthesis. thermofishersci.in The choice of silyl group allows for fine-tuning of stability, enabling selective protection and deprotection. thermofishersci.in The di-tert-butylsilyl group, in particular, offers high stability, making it suitable for complex, multi-step syntheses where other, more labile silyl ethers might fail. tudublin.ie
The challenge and opportunity for future research lie in applying the unique properties of the di-tert-butylsilyl group to emerging and highly demanding areas of synthesis.
Potential Areas for Expansion:
Peptide Synthesis: The synthesis of complex peptides requires a suite of orthogonal protecting groups that can withstand numerous reaction cycles. jocpr.com The robustness of the di-tert-butylsilyl group could make it a valuable tool for protecting the hydroxyl groups of amino acids like serine, threonine, and tyrosine. jocpr.com
Oligonucleotide Synthesis: The construction of DNA and RNA sequences is another area that relies heavily on sophisticated protecting group strategies. jocpr.com The di-tert-butylsilyl group could be explored for the protection of hydroxyl groups on the ribose sugar, offering an alternative to commonly used groups like dimethoxytrityl (DMT). jocpr.com
Complex Natural Product Synthesis: The synthesis of intricate natural products often involves navigating molecules with multiple, similarly reactive functional groups. thermofishersci.in The selective protection of a specific alcohol as a di-tert-butylsilyl ether can be a key strategic decision, enabling transformations elsewhere in the molecule without affecting the protected site. tudublin.ie
A key challenge is the cleavage of the highly stable di-tert-butylsilyl ether, which can be difficult, especially in the absence of an adjacent functional group to assist the reaction. tudublin.ie Future work should focus on developing new, mild, and highly selective deprotection methods that are compatible with the sensitive functionalities present in peptides, oligonucleotides, and other complex targets.
Integration into Supramolecular Chemistry and Nanotechnology Applications
The precise, three-dimensional structure and defined properties of the di-tert-butylsilyl group make it an attractive building block for supramolecular chemistry and a functional component in nanotechnology. The transition from molecular synthesis to the controlled assembly of larger structures represents a significant frontier for this compound chemistry.
In nanotechnology , surface modification of nanoparticles is crucial for controlling their properties, such as dispersibility and stability. mdpi.com Silane (B1218182) coupling agents are commonly used to functionalize the surfaces of materials like gadolinium oxide (Gd₂O₃) or silicon nanoparticles. mdpi.comrsc.org The bulky di-tert-butylsilyl group could be used to create a sterically hindered surface layer, potentially influencing particle-particle interactions, modulating solubility, or creating specific binding pockets. Furthermore, silyl ethers have been investigated as hydrolytically degradable linkers in nanoparticles for controlled drug delivery. nih.govnsf.gov The rate of degradation, and thus drug release, can be tuned by altering the steric bulk of the substituents on the silicon atom. nih.gov
In supramolecular chemistry , the goal is to design and create complex, functional assemblies held together by non-covalent interactions. The di-tert-butylsilyl group can be incorporated into larger molecules to direct their assembly into specific architectures. For instance, its integration into Polyhedral Oligomeric Silsesquioxanes (POSS), which are cage-like nanometer-sized structures, could lead to novel hybrid organic-inorganic materials with enhanced thermal stability and mechanical strength. mdpi.com The defined steric footprint of the di-tert-butylsilyl moiety can be used to control intermolecular spacing and geometry in molecular crystals or liquid crystals.
Advanced Computational Modeling for Predictive Understanding and Rational Design
Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing new molecules and materials. For a sterically demanding reagent like this compound, computational modeling is particularly valuable for rationalizing and predicting its behavior in complex chemical environments.
Key Research Directions for Computational Modeling:
| Modeling Focus | Research Objective | Potential Impact |
| Transition State Analysis | To calculate the energy barriers for reactions involving this compound, providing insight into reaction kinetics and selectivity. | Rationalizing the observed stereoselectivity in reactions controlled by the di-tert-butylsilyl group and predicting the feasibility of novel transformations. tudublin.ie |
| Conformational Analysis | To understand the preferred three-dimensional structures of molecules containing the bulky di-tert-butylsilyl group. | Predicting how the silyl group influences the overall shape of a molecule, which is crucial for applications in drug design and materials science. |
| Reactivity Prediction | To develop predictive models (e.g., using DFT) for how this compound will react with various functional groups under different conditions. | Accelerating the discovery of new reactions and applications by computationally screening potential substrates and catalysts, reducing experimental effort. |
| Design of Novel Reagents | To rationally design new silylating agents with tailored steric and electronic properties for specific synthetic challenges. | Creating next-generation protecting groups or reagents with enhanced stability, selectivity, or novel reactivity based on the di-tert-butylsilyl scaffold. |
A significant challenge in this area is accurately modeling the non-covalent interactions and steric effects that are dominated by the large tert-butyl groups. Overcoming these computational hurdles will enable a deeper, predictive understanding of this compound chemistry, paving the way for the rational design of new synthetic methods and functional materials.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing di-tert-butylchlorosilane with high purity, and how can its purity be validated experimentally?
- Methodology : Use inert atmosphere techniques (e.g., Schlenk line) to prevent hydrolysis, and monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC). Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of silanol or residual solvent peaks .
- Key Parameters : Reaction temperature (typically 0–25°C), stoichiometry of tert-butyllithium with silicon tetrachloride, and rigorous drying of reagents.
Q. How does steric hindrance in this compound influence its reactivity in silylation reactions compared to less bulky silanes?
- Experimental Design : Compare reaction rates and yields with smaller silanes (e.g., trimethylchlorosilane) under identical conditions. Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation barriers. Steric effects reduce nucleophilic substitution efficiency but enhance selectivity in protecting alcohols or amines .
- Data Interpretation : Correlate steric bulk (via molecular modeling software) with reaction outcomes to identify optimal substrates for selective silylation.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Best Practices : Use gloveboxes or fume hoods to avoid moisture exposure. Equip with acid-neutralizing spill kits (e.g., sodium bicarbonate), and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Monitor air quality for HCl release during hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?
- Analytical Framework :
Verify analytical methods (e.g., chiral HPLC vs. polarimetry) for enantiomeric excess (ee) quantification.
Replicate studies under controlled humidity and oxygen levels to assess environmental variability.
Use density functional theory (DFT) to model steric/electronic interactions influencing catalyst-substrate binding .
- Case Study : Discrepancies in ee values may arise from trace water in solvents, which hydrolyzes the silane prematurely.
Q. What strategies optimize the stability of this compound-derived intermediates in multi-step organic syntheses?
- Methodological Approach :
- Introduce stabilizing additives (e.g., molecular sieves) to sequester moisture.
- Conduct stability assays via accelerated aging studies (e.g., 40°C/75% RH) with periodic NMR analysis.
- Design orthogonal protecting groups to minimize premature deprotection .
Q. How can researchers validate the reproducibility of this compound-mediated silylation reactions across different laboratories?
- Collaborative Validation :
Standardize reagent sources (e.g., ≥99% purity, anhydrous grade).
Share detailed protocols via platforms like Zenodo, including exact reaction conditions (e.g., syringe pump addition rates).
Use interlaboratory studies with statistical analysis (e.g., ANOVA) to identify variance sources (e.g., operator technique, equipment calibration) .
Q. What advanced spectroscopic techniques are most effective for characterizing this compound adducts in complex matrices?
- Technique Selection :
- ²⁹Si NMR : Directly probes silicon bonding environments, distinguishing between mono- and disilylated products.
- X-ray crystallography : Resolves steric configurations in crystalline derivatives.
- Mass spectrometry (HRMS) : Confirms molecular weights of air-sensitive intermediates when coupled with inert ionization methods .
Methodological Frameworks
- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data, ensuring hypotheses are testable and resource-appropriate .
- Experimental Design : Use factorial design (e.g., Taguchi method) to isolate variables affecting reactivity, such as solvent polarity or temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
